(1-Bromoethyl)cyclohexane
CAS No.: 1073-42-3
Cat. No.: VC21206589
Molecular Formula: C8H15Br
Molecular Weight: 191.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1073-42-3 |
|---|---|
| Molecular Formula | C8H15Br |
| Molecular Weight | 191.11 g/mol |
| IUPAC Name | 1-bromoethylcyclohexane |
| Standard InChI | InChI=1S/C8H15Br/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
| Standard InChI Key | DYGXAQIAUFEJTH-UHFFFAOYSA-N |
| SMILES | CC(C1CCCCC1)Br |
| Canonical SMILES | CC(C1CCCCC1)Br |
Introduction
Basic Identification and Structure
Compound Identification
(1-Bromoethyl)cyclohexane is a cyclohexane derivative with a bromoethyl group attached. The compound is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 1073-42-3 |
| IUPAC Name | (1-bromoethyl)cyclohexane |
| Molecular Formula | C₈H₁₅Br |
| Molecular Weight | 191.11 g/mol |
| European Community (EC) Number | 824-444-7 |
| DSSTox Substance ID | DTXSID70513495 |
The structure consists of a cyclohexane ring with a bromoethyl group substituted at position 1. This creates a chiral center at the carbon atom bearing the bromine atom, leading to potential stereoisomers . The bromine atom in this molecule serves as a good leaving group, making it reactive in various organic transformations.
Structural Representation
The compound can be represented through various notations that are standard in chemical literature:
| Notation Type | Representation |
|---|---|
| SMILES | CC(C1CCCCC1)Br |
| InChI | InChI=1S/C8H15Br/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
| InChIKey | DYGXAQIAUFEJTH-UHFFFAOYSA-N |
For the (1S) stereoisomer specifically, the InChIKey is DYGXAQIAUFEJTH-ZETCQYMHSA-N, indicating the specific stereochemistry at the chiral center .
Physical and Chemical Properties
Physical Properties
(1-Bromoethyl)cyclohexane exhibits physical properties typical of halogenated hydrocarbons. Its key physical characteristics include:
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Boiling Point | 70.5-71°C (at 6 Torr) |
| Density | 1.2096 g/cm³ (at 25°C) |
| Exact Mass | 190.03571 Da |
The compound is typically clear and colorless in its pure form and is characterized by its relatively high density, which is common for brominated compounds .
Chemical Properties and Descriptors
The chemical behavior of (1-bromoethyl)cyclohexane is largely determined by the presence of the bromine atom, which can participate in various substitution and elimination reactions. Key chemical properties include:
| Property | Value |
|---|---|
| LogP | 3.35010 |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
| Polar Surface Area (PSA) | 0 Ų |
| Carbon Bond Saturation (Fsp3) | 1 |
The high LogP value indicates that the compound is significantly lipophilic, suggesting poor water solubility and good solubility in non-polar solvents . The absence of hydrogen bond donors and acceptors further confirms its hydrophobic nature. These properties are important considerations when using this compound in organic syntheses, particularly regarding solvent selection and reaction conditions.
Synthesis Methods
Synthesis from Alcohols
The most common synthetic route to (1-bromoethyl)cyclohexane involves the conversion of 1-cyclohexylethanol using brominating agents. This approach typically follows an SN2 mechanism wherein the hydroxyl group is replaced by a bromine atom.
Purification Methods
After synthesis, (1-bromoethyl)cyclohexane typically requires purification, which can be achieved through various methods including:
-
Distillation (boiling point at 6 Torr: 70.5-71°C)
-
Column chromatography using non-polar solvents
-
Recrystallization from appropriate solvent systems
The choice of purification method depends on the scale of synthesis and the required purity for subsequent applications.
Chemical Reactivity
Elimination Reactions
(1-Bromoethyl)cyclohexane readily undergoes elimination reactions in the presence of bases to form alkenes. A notable example is the dehydrohalogenation reaction with 2-methylpropan-2-olate (tert-butoxide), which generates two distinct products :
-
Ethylidenecyclohexane (the major product)
-
Vinylcyclohexane (the minor product)
This reaction follows an E2 mechanism, with the regioselectivity being influenced by the steric and electronic factors of the substrate .
Substitution Reactions
Due to the good leaving group ability of bromine, (1-bromoethyl)cyclohexane can participate in various nucleophilic substitution reactions with nucleophiles such as:
-
Alkoxides (to form ethers)
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Amines (to form amines)
-
Thiolates (to form thioethers)
-
Cyanides (to form nitriles)
These reactions typically follow SN2 pathways, particularly when conducted under appropriate conditions, and can be used to introduce a range of functional groups at the bromine position.
| Supplier | Lead Time | Ships From | Purity | Pack Size | Price (USD) |
|---|---|---|---|---|---|
| Enamine US | 2 days | United States | 95% | 100 mg | 232 |
| Enamine US | 2 days | United States | 95% | 250 mg | 331 |
| Enamine US | 2 days | United States | 95% | 500 mg | 523 |
| Enamine US | 2 days | United States | 95% | 1 g | 671 |
| SIA Enamine | 3 days | Latvia | 95% | 100 mg | 232 |
| Enamine Ltd | 5 days | Ukraine | 95% | 100 mg | 232 |
This compound is typically supplied in glass containers due to its reactivity with certain plastics and sensitivity to prolonged exposure to moisture and air .
Quality Control Specifications
Standard quality control for commercial (1-bromoethyl)cyclohexane typically includes analysis by multiple analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
These analytical methods ensure the identity, purity, and absence of significant impurities in the commercial product .
| Hazard Statement | Description |
|---|---|
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
These hazard statements are accompanied by corresponding precautionary statements (P-codes) that provide guidance on safe handling, storage, and emergency response procedures .
Applications in Organic Synthesis
As a Synthetic Intermediate
(1-Bromoethyl)cyclohexane serves as a versatile intermediate in organic synthesis due to the reactivity of the carbon-bromine bond. It can be used in:
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Preparation of alkylated compounds through nucleophilic substitution
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Generation of alkenes through elimination reactions
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Formation of Grignard reagents for subsequent carbon-carbon bond formation
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Cross-coupling reactions (e.g., Suzuki, Negishi) when converted to appropriate organometallic species
These applications make it a valuable building block in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty materials.
In Stereochemical Studies
The presence of a stereogenic center in (1-bromoethyl)cyclohexane makes it useful in studies of stereochemical principles, particularly:
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Investigation of stereoselectivity in substitution and elimination reactions
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Exploration of conformational effects on reaction outcomes
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Development of stereoselective synthetic methodologies
-
Study of structure-reactivity relationships in cyclic systems
Such studies contribute to the broader understanding of stereochemical principles that guide modern synthetic organic chemistry.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about (1-bromoethyl)cyclohexane:
¹H NMR Spectroscopy
The proton NMR spectrum typically shows:
-
A doublet for the methyl group (CH₃) at approximately 1.7-1.8 ppm
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A quartet for the methine proton (CH-Br) at approximately 4.0-4.2 ppm
-
Complex multiplets for the cyclohexyl protons in the range of 1.0-2.0 ppm
¹³C NMR Spectroscopy
The carbon NMR spectrum typically displays:
-
A signal for the methyl carbon at approximately 20-25 ppm
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A signal for the carbon bearing the bromine at approximately 55-60 ppm
-
Signals for the cyclohexyl carbons in the range of 25-45 ppm
These spectroscopic data are essential for confirming the structure and purity of synthesized samples .
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